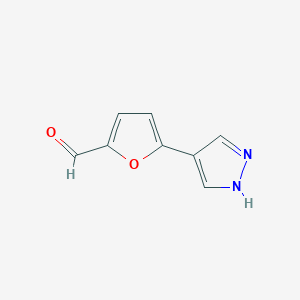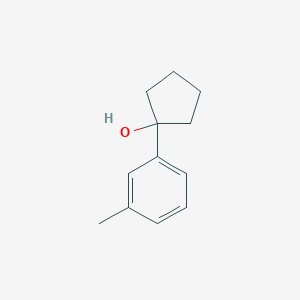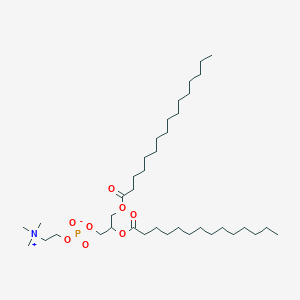
(2S)-2-(aminomethyl)hexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(aminomethyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with ammonia or an amine under specific conditions to introduce the amino group. Another method involves the use of protecting groups to selectively introduce the amino group at the desired position, followed by deprotection to yield the final product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-(aminomethyl)hexanoic acid often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as esterification, amidation, and hydrolysis, followed by purification techniques like crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(aminomethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-2-(aminomethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(aminomethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other biologically active molecules that exert their effects through various mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(aminomethyl)pentanoic acid: A similar compound with one less carbon in the chain.
(2S)-2-(aminomethyl)heptanoic acid: A similar compound with one more carbon in the chain.
(2S)-2-(aminomethyl)butanoic acid: Another similar compound with a shorter carbon chain.
Uniqueness
(2S)-2-(aminomethyl)hexanoic acid is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
CBUFFLKXHMQFEJ-ZCFIWIBFSA-N |
SMILES isomérique |
CCCC[C@H](CN)C(=O)O |
SMILES canonique |
CCCCC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)






![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)


